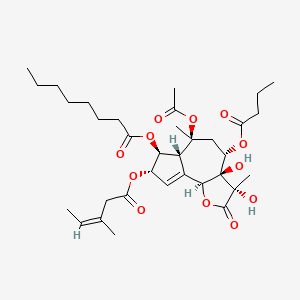

Thapsigargin

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFPJGBNCFXKPI-FSIHEZPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67526-95-8 | |

| Record name | (-)-Thapsigargin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thapsigargin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THAPSIGARGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96BQ26RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Thapsigargin: A Technical Guide to its Discovery, Plant Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thapsigargin, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), has emerged as a critical tool in cell biology research and a promising candidate for targeted cancer therapy. Its journey from a component of a Mediterranean plant known for its toxicity to a molecule of significant pharmacological interest is a testament to the power of natural product chemistry. This technical guide provides an in-depth exploration of the discovery of this compound, its botanical origin, detailed methodologies for its isolation, and the intricate signaling pathways it modulates.

Discovery and Botanical Origin

This compound was first isolated in 1978 by Søren Brøgger Christensen and his colleagues.[1][2] The primary motivation for its isolation was to identify the principle behind the skin-irritating properties of the Mediterranean plant Thapsia garganica L.[3][4][5][6][7] This plant, a member of the Apiaceae family, is commonly known as the "deadly carrot" due to its toxicity to livestock.[1][8] The resin from the roots and fruits of T. garganica has a long history of use in folk medicine for treating a variety of ailments, including pulmonary diseases, rheumatism, and female infertility.[1][2][8] The full chemical structure and absolute configuration of this complex sesquiterpene lactone were elucidated in 1985.[1][2] Shortly thereafter, its potent and specific inhibitory effect on the SERCA pump was discovered, paving the way for its widespread use as a research tool and its development as an anticancer agent.[9][10]

Thapsia garganica is a perennial herb found throughout the Mediterranean region.[11] The highest concentrations of this compound are found in the fruits and roots of the plant.

Quantitative Data: this compound Content in Thapsia garganica**

The concentration of this compound varies significantly between different parts of the Thapsia garganica plant and can also be influenced by the geographical location and storage conditions of the plant material.[12][13] The following table summarizes the reported concentrations of this compound in various plant organs.

| Plant Part | This compound Concentration (% of Dry Weight) | Reference |

| Ripe Fruits | 0.7% - 1.5% | [1][4][12][14] |

| Roots | 0.2% - 1.2% | [1][4][12][14] |

| Dried Stems | 0.1% - 0.5% | [4][12] |

| Leaves | ~0.1% | [4][12][14] |

Experimental Protocols: Extraction and Isolation of this compound

The following protocol is a detailed methodology for the extraction and isolation of this compound from the fruits of Thapsia garganica, adapted from established procedures.

3.1. Materials and Equipment

-

Dried and ground fruits of Thapsia garganica

-

Ethanol

-

Dichloromethane

-

Ethyl acetate (B1210297)

-

Acetic acid

-

Water

-

Silica (B1680970) gel 60 (0.063-0.200 mm)

-

LiChroprep RP-18 (40-63 µm)

-

Rotary evaporator

-

Chromatography columns

-

Blender

-

Filter paper

3.2. Extraction

-

Blend 1 kg of dried, powdered fruits of Thapsia garganica with 3 L of ethanol.

-

Allow the mixture to stand overnight to ensure thorough extraction.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 1 L of toluene.

-

Wash the toluene solution three times with 330 mL of water to remove water-soluble impurities.

-

Concentrate the organic phase in vacuo to yield a dark, oily residue (approximately 60 g).

3.3. Purification

Step 1: Silica Gel Chromatography

-

Prepare a chromatography column with 800 g of silica gel 60.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Elute the column with a solvent system of dichloromethane-ethyl acetate (20:1) containing 0.5% acetic acid.

-

Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.

-

Collect fractions and monitor by a suitable method (e.g., thin-layer chromatography) to identify those containing this compound.

-

Combine the this compound-containing fractions and concentrate them to yield approximately 15 g of a viscous oil.

Step 2: Reversed-Phase Chromatography

-

Prepare a chromatography column with 500 g of LiChroprep RP-18.

-

Dissolve a 10 g portion of the partially purified oil in the initial mobile phase.

-

Elute the column with a solvent system of methanol-water (7:3) containing 1% acetic acid.

-

Gradually increase the concentration of methanol to elute the compounds.

-

Collect and combine the fractions containing pure this compound.

-

Concentrate the final solution to yield pure this compound (approximately 4.0 g).

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the extraction and purification of this compound from Thapsia garganica.

Caption: Experimental workflow for the isolation of this compound.

4.2. This compound-Induced Signaling Pathway: SERCA Inhibition and Apoptosis

This compound exerts its potent biological effects by irreversibly inhibiting the SERCA pump, which is responsible for pumping Ca2+ ions from the cytosol into the endoplasmic reticulum (ER). This inhibition leads to a cascade of events, ultimately culminating in apoptosis (programmed cell death). The diagram below outlines this critical signaling pathway.

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

The discovery and characterization of this compound from Thapsia garganica represent a significant advancement in our understanding of cellular calcium homeostasis and its role in cell fate decisions. The detailed methodologies for its isolation provide a foundation for further research and development. As a potent and specific inhibitor of the SERCA pump, this compound continues to be an invaluable tool for scientists and holds considerable promise for the development of novel therapeutic strategies, particularly in the field of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of a temporary immersion bioreactor system for the sustainable production of this compound in shoot cultures of Thapsia garganica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: a promising natural product with diverse medicinal potential – a review of synthetic approaches and total syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US20160312255A1 - Production of thapsigargins by thapsia cell suspension culture - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Localization and in-Vivo Characterization of Thapsia garganica CYP76AE2 Indicates a Role in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Large scale purification of the SERCA inhibitor this compound from Thapsia garganica L. roots using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. plantae.org [plantae.org]

Thapsigargin: A Comprehensive Technical Guide to its Function as a SERCA Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thapsigargin, a sesquiterpene lactone originally extracted from the Mediterranean plant Thapsia garganica, has emerged as an indispensable tool in cell biology and a promising candidate for therapeutic development.[1][2] Its potent and highly specific inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump allows for the precise manipulation of intracellular calcium (Ca²⁺) homeostasis, a cornerstone of cellular signaling.[3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on cellular pathways, and detailed protocols for its experimental application.

Core Mechanism: Irreversible SERCA Pump Inhibition

This compound acts as a non-competitive inhibitor of all known SERCA isoforms.[1][5] The SERCA pump is a vital P-type ATPase responsible for transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum (ER), maintaining a steep Ca²⁺ gradient between these two compartments.[2][3]

This compound binds with high affinity to a specific site on the SERCA pump, locking it in an E2 conformational state.[6][7] This binding event prevents the conformational changes necessary for Ca²⁺ translocation and ATP hydrolysis, effectively and essentially irreversibly blocking the pump's activity.[4][8] The binding pocket for this compound is located within the transmembrane domain of SERCA, at the interface of helices M3, M5, and M7.[9] Hydrophobic interactions are the primary driving force for this high-affinity binding.[6]

The inhibition of SERCA by this compound leads to a cascade of cellular events, initiated by the depletion of ER Ca²⁺ stores.[1][3] This disruption of the primary Ca²⁺ sequestration mechanism results in a sustained elevation of cytosolic Ca²⁺ levels, which in turn triggers a variety of downstream signaling pathways.[1][10]

Quantitative Data: Potency and Binding Affinity

The inhibitory potency of this compound and its analogs against SERCA is typically characterized by the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd). These values underscore the high affinity of this compound for its target.

| Compound | Target | IC₅₀ | Kd | Cell/System | Reference |

| This compound | SERCA | 0.353 nM | ~0.2 nM | Carbachol-evoked [Ca²⁺]i-transients in human SH-SY5Y neuroblastoma cells | [9][11] |

| This compound | SERCA | 0.448 nM | - | Carbachol-evoked [Ca²⁺]i-transients (without KCl-prestimulation) in human SH-SY5Y neuroblastoma cells | [9] |

| This compound | SERCA1a | < 10 nM | 1-10 nM | Purified SERCA1a | [3][12] |

| This compound | Cell Growth | 6.6 nM | - | Human LXF-289 lung cancer cells | [9] |

| This compound | Cell Growth | 9.3 nM | - | Human NCI-H2342 lung cancer cells | [9] |

| This compound | Cell Growth | 9.7 nM | - | Human SK-MES-1 lung cancer cells | [9] |

| YM-58483 (BTP2) | CRAC Channels (ORAI) | ~100 nM | - | This compound-induced sustained Ca²⁺ influx | [3] |

Downstream Signaling Pathways

The primary consequence of SERCA inhibition by this compound is the perturbation of Ca²⁺ homeostasis, which triggers two major signaling cascades: the Unfolded Protein Response (UPR) and Store-Operated Calcium Entry (SOCE).

The Unfolded Protein Response (UPR)

The ER is a critical organelle for protein folding and modification. The proper functioning of many ER-resident chaperones and enzymes is dependent on the high luminal Ca²⁺ concentration. The depletion of ER Ca²⁺ by this compound disrupts protein folding, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][11] To mitigate this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[13] The UPR has three main branches, initiated by the sensors IRE1α, PERK, and ATF6. Initially, the UPR aims to restore ER homeostasis. However, if the ER stress is severe or prolonged, the UPR switches to a pro-apoptotic signaling cascade, ultimately leading to programmed cell death.[3][12]

Store-Operated Calcium Entry (SOCE)

The depletion of ER Ca²⁺ stores is sensed by STIM (Stromal Interaction Molecule) proteins located in the ER membrane. Upon Ca²⁺ unbinding, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, the pore-forming subunits of the Calcium Release-Activated Calcium (CRAC) channels.[3] This activation leads to a sustained influx of extracellular Ca²⁺ into the cytosol, a process known as Store-Operated Calcium Entry (SOCE).[14] While SOCE is a crucial mechanism for replenishing ER Ca²⁺ stores and for various signaling processes, its prolonged activation due to irreversible SERCA inhibition by this compound contributes to the sustained elevation of cytosolic Ca²⁺ and subsequent cellular stress and apoptosis.[1][3]

Experimental Protocols

Accurate and reproducible experimental design is paramount when utilizing this compound. The following are detailed methodologies for key assays used to characterize SERCA inhibition and its downstream consequences.

NADH-Coupled ATPase Activity Assay

This spectrophotometric assay continuously measures SERCA's ATP hydrolysis activity by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.[13]

-

Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.[13]

-

Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.[13]

-

SERCA-containing microsomes.

-

This compound stock solution (in DMSO).

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, enzyme mix, and substrate mix.[1]

-

Add SERCA-containing microsomes to the reaction mixture.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding a small volume of CaCl₂ to achieve the desired free Ca²⁺ concentration.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by SERCA.[1]

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

⁴⁵Ca²⁺ Uptake Assay in Microsomes

This radioisotope assay directly measures the transport of Ca²⁺ into ER microsomes by SERCA.

Materials:

-

Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM ATP, 5 mM potassium oxalate.[1]

-

⁴⁵CaCl₂ solution.

-

SERCA-containing microsomes.

-

This compound stock solution (in DMSO).

-

Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.[1]

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate SERCA-containing microsomes with varying concentrations of this compound or vehicle control in uptake buffer at 37°C.[1]

-

Initiate the uptake reaction by adding the ⁴⁵CaCl₂ solution.

-

At specific time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[1]

-

Rapidly filter the quenched samples through glass fiber filters and wash the filters with ice-cold wash buffer to remove external ⁴⁵Ca²⁺.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the rate of ⁴⁵Ca²⁺ uptake for each inhibitor concentration and determine the IC₅₀ value.

Measurement of Intracellular Ca²⁺ Concentration

Fluorescent Ca²⁺ indicators are commonly used to measure changes in cytosolic Ca²⁺ concentration in live cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

This compound stock solution (in DMSO).

-

Fluorescence microscope or plate reader.

Procedure:

-

Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's protocol.[15]

-

Wash the cells with physiological buffer to remove excess dye.

-

Acquire a baseline fluorescence measurement.

-

Add this compound to the cells at the desired concentration.

-

Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emission intensities at two different excitation wavelengths is calculated to determine the intracellular Ca²⁺ concentration.[15]

This compound-Induced SOCE Assay

This assay quantifies the influx of extracellular Ca²⁺ following the depletion of ER stores by this compound.

Materials:

-

Adherent cells loaded with a Ca²⁺ indicator dye (as above).

-

Ca²⁺-free physiological buffer.

-

Physiological buffer containing a known concentration of CaCl₂ (e.g., 2 mM).

-

This compound stock solution.

-

Fluorescence microscope or plate reader.

Procedure:

-

Begin by imaging cells in a Ca²⁺-free buffer to establish a baseline.

-

Add this compound (typically 1-2 µM) to the Ca²⁺-free buffer to induce ER Ca²⁺ store depletion. This will cause a transient increase in cytosolic Ca²⁺.[3]

-

Once the cytosolic Ca²⁺ level returns to a stable baseline (indicating store depletion), reintroduce Ca²⁺ to the extracellular medium by switching to a buffer containing CaCl₂.[10]

-

The subsequent rise in intracellular Ca²⁺ is indicative of SOCE.[14] The magnitude and rate of this increase can be quantified.

Applications in Research and Drug Development

This compound's precise mechanism of action has made it a valuable tool in various research fields.

-

Cancer Research: By inducing chronic ER stress and apoptosis, this compound and its analogs have shown potent anti-cancer activity in a variety of cancer cell lines.[2][16] Prodrugs of this compound are being developed to target the tumor microenvironment, thereby reducing systemic toxicity.[11]

-

Virology: Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent. By inducing ER stress, this compound can inhibit the replication of a range of viruses, including coronaviruses and influenza A virus.

-

Neuroscience: this compound is used to study the role of Ca²⁺ dysregulation and ER stress in neurodegenerative diseases.[2]

-

Fundamental Cell Biology: It remains a cornerstone for studying Ca²⁺ signaling, ER function, and the unfolded protein response.[3]

Conclusion

This compound is a powerful and specific inhibitor of the SERCA pump, making it an invaluable pharmacological tool for researchers. Its ability to potently disrupt intracellular Ca²⁺ homeostasis provides a robust method for inducing ER stress and activating store-operated calcium entry. A thorough understanding of its mechanism of action, downstream signaling effects, and appropriate experimental application, as detailed in this guide, is crucial for its effective use in advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol 1: Verifying the function and localization of genetically-encoded Ca2+ sensors and converting FRET ratios to Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lab.rockefeller.edu [lab.rockefeller.edu]

- 7. agilent.com [agilent.com]

- 8. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure/activity relationship of this compound inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP/NADH-enzyme coupled ATPase assay [protocols.io]

- 14. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecularly Distinct Routes of Mitochondrial Ca2+ Uptake Are Activated Depending on the Activity of the Sarco/Endoplasmic Reticulum Ca2+ ATPase (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound—From Traditional Medicine to Anticancer Drug | MDPI [mdpi.com]

The Role of Thapsigargin in Disrupting Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thapsigargin, a sesquiterpene lactone originally extracted from the plant Thapsia garganica, is a highly specific and potent non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) family of pumps.[1][2] By blocking the uptake of cytosolic calcium into the endoplasmic reticulum (ER), this compound profoundly disrupts intracellular calcium homeostasis. This disruption triggers a cascade of cellular events, including the depletion of ER calcium stores, a subsequent rise in cytosolic calcium levels, induction of the unfolded protein response (UPR) due to ER stress, and ultimately, the initiation of apoptosis.[3][4] These well-defined molecular effects have established this compound as an invaluable tool in cell biology research and a promising lead compound in the development of targeted anticancer therapies.[5] This technical guide provides an in-depth overview of the mechanisms of this compound action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Data Presentation

Quantitative Effects of this compound

The inhibitory potency of this compound on SERCA pumps and its cytotoxic effects on various cell lines are critical parameters for experimental design. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of this compound against SERCA Pumps

| SERCA Isoform | IC50 (nM) | Cell/System | Reference |

| SERCA1a | ~0.3 - 1.0 | Rabbit skeletal muscle SR | [3] |

| SERCA2a | ~0.3 - 1.0 | Rat cardiac muscle SR | [3] |

| SERCA2b | ~0.3 - 1.0 | COS cells expressing human SERCA2b | [3] |

| SERCA3 | ~0.3 - 1.0 | COS cells expressing human SERCA3 | [3] |

| Overall (Carbachol-evoked [Ca2+]i-transients) | 0.353 - 0.448 | SH-SY5Y neuroblastoma cells | [2] |

Table 2: Cytotoxic Effects of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| LXF-289 | Lung Carcinoma | 0.0000066 | Cell Viability Assay | [2] |

| NCI-H2342 | Lung Carcinoma | 0.0000093 | Cell Viability Assay | [2] |

| SK-MES-1 | Lung Carcinoma | 0.0000097 | Cell Viability Assay | [2] |

Core Mechanism of Action

This compound's primary molecular target is the SERCA pump, an essential protein for maintaining the high calcium concentration within the ER lumen compared to the cytosol.[6] By binding to a specific site on the SERCA protein, this compound locks it in a conformation that prevents calcium translocation, effectively and irreversibly inhibiting its function.[1] This leads to a passive leakage of calcium from the ER into the cytosol, depleting the ER stores and causing a sustained elevation of cytosolic calcium levels.[7]

Key Signaling Pathways and Cellular Responses

The disruption of calcium homeostasis by this compound triggers several interconnected signaling pathways:

Store-Operated Calcium Entry (SOCE)

The depletion of ER calcium stores is sensed by STIM (Stromal Interaction Molecule) proteins located in the ER membrane. Upon calcium unbinding, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions. Here, they interact with and activate Orai channels in the plasma membrane, leading to an influx of extracellular calcium into the cytosol. This process, known as store-operated calcium entry (SOCE), further contributes to the sustained elevation of cytosolic calcium.[6]

Unfolded Protein Response (UPR)

The ER is the primary site for protein folding and modification. The proper functioning of ER-resident chaperones is highly dependent on the high calcium concentration within the ER lumen. This compound-induced depletion of ER calcium impairs chaperone function, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress.[1] To cope with this stress, the cell activates a complex signaling network called the unfolded protein response (UPR). The UPR is initiated by three ER-resident transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8]

-

IRE1α Pathway: Upon activation, IRE1α splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in protein folding and degradation.

-

PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that encoding the transcription factor ATF4.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

If ER stress is prolonged and cannot be resolved by the adaptive measures of the UPR, the signaling output switches from promoting cell survival to inducing apoptosis.[4]

Apoptosis

This compound is a potent inducer of apoptosis through multiple mechanisms, primarily stemming from unresolved ER stress.[9] The UPR can initiate apoptosis through the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which in turn modulates the expression of Bcl-2 family proteins to favor apoptosis. Additionally, the sustained high levels of cytosolic calcium can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.

Experimental Protocols

Measurement of Intracellular Calcium Dynamics using Fura-2 AM

This protocol describes the measurement of this compound-induced changes in cytosolic calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips or in a 96-well plate

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Ionomycin (B1663694) (for maximal calcium response)

-

EGTA (for minimal calcium response)

-

Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission

Procedure:

-

Cell Preparation: Seed cells on an appropriate imaging support and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+.

-

Wash cells once with HBSS.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash cells twice with HBSS to remove extracellular dye.

-

-

Baseline Measurement:

-

Place the cells in a calcium-free HBSS.

-

Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.

-

-

This compound Treatment and ER Calcium Release:

-

Add this compound to the calcium-free HBSS to a final concentration of 1-2 µM.[10]

-

Record the transient increase in the F340/F380 ratio, which represents the release of calcium from the ER. Continue recording until the signal returns to a new, stable baseline.

-

-

Store-Operated Calcium Entry (SOCE) Measurement:

-

Add CaCl2 to the imaging buffer to a final concentration of 1-2 mM.

-

Record the rapid and sustained increase in the F340/F380 ratio, which represents SOCE.[10]

-

-

Calibration (Optional):

-

At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximal fluorescence ratio (Rmax).

-

Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimal fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.

-

Analysis of ER Stress and UPR Activation by Western Blot

This protocol outlines the detection of key UPR markers to assess this compound-induced ER stress.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against:

-

Phospho-PERK (Thr980)

-

Total PERK

-

Phospho-eIF2α (Ser51)

-

Total eIF2α

-

ATF4

-

CHOP/GADD153

-

BiP/GRP78

-

Spliced XBP1 (XBP1s)

-

Loading control (e.g., β-actin, GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a protein assay (e.g., BCA).

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Induction of Apoptosis:

-

Seed cells in a 6-well plate.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

-

Cell Staining:

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Set up quadrants to differentiate between:

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive

-

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound's mechanism of action.

Experimental Workflow: SOCE Measurement

Caption: Workflow for SOCE measurement.

Conclusion

This compound remains an indispensable pharmacological tool for dissecting the intricate roles of calcium signaling and ER function in cellular physiology and pathology. Its specific and potent inhibition of SERCA pumps provides a reliable method for inducing ER stress and activating downstream pathways such as the UPR and SOCE. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage this compound in their studies of calcium homeostasis, ER stress-mediated apoptosis, and the development of novel therapeutic strategies. The continued investigation into the cellular consequences of this compound action will undoubtedly yield further insights into fundamental biological processes and their deregulation in disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 7. This compound raises intracellular free calcium levels in human keratinocytes and inhibits the coordinated expression of differentiation markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Thapsigargin-Induced Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thapsigargin, a sesquiterpene lactone originally extracted from the plant Thapsia garganica, is a potent and highly specific non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[1][2] This specific action disrupts cellular calcium homeostasis, leading to the depletion of endoplasmic reticulum (ER) calcium stores and a subsequent rise in cytosolic calcium levels. This cascade of events culminates in ER stress and the activation of the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis but which can ultimately trigger apoptosis if the stress is severe or prolonged. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces ER stress, detailed experimental protocols for its study, and quantitative data to inform experimental design.

The Core Mechanism: SERCA Pump Inhibition

The primary molecular target of this compound is the family of SERCA pumps, which are responsible for actively transporting calcium ions (Ca2+) from the cytosol into the lumen of the ER.[3][4] this compound binds to a specific site on the SERCA pump, locking it in a conformation that prevents Ca2+ binding and transport.[5] This inhibition is rapid, stoichiometric, and essentially irreversible.[4]

The consequences of SERCA inhibition are twofold:

-

Depletion of ER Calcium Stores: With the primary influx mechanism blocked, the continuous passive leak of Ca2+ from the ER into the cytosol leads to a significant drop in luminal Ca2+ concentration.

-

Elevation of Cytosolic Calcium: The efflux of Ca2+ from the ER, coupled with the inability of the cell to pump it back in, results in a sustained increase in the concentration of cytosolic Ca2+.[1]

This disruption of Ca2+ homeostasis is the direct trigger for ER stress. The proper folding and modification of many proteins within the ER are dependent on a high Ca2+ environment and the function of Ca2+-dependent chaperones. The depletion of ER Ca2+ impairs these processes, leading to the accumulation of unfolded and misfolded proteins—the hallmark of ER stress.

Activation of the Unfolded Protein Response (UPR)

The accumulation of unfolded proteins in the ER lumen activates the UPR, a tripartite signaling pathway orchestrated by three ER-resident transmembrane proteins:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). The accumulation of unfolded proteins competitively binds BiP, causing its dissociation from the UPR sensors and leading to their activation.[6][7]

The IRE1α Pathway

Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain.[8] This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[8][9]

The PERK Pathway

Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[8] Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[8][10]

The ATF6 Pathway

Upon BiP dissociation, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (ATF6f) is an active transcription factor that migrates to the nucleus to upregulate ER chaperones and components of the ERAD machinery.[7][11]

Quantitative Data

The following tables summarize quantitative data regarding the effects of this compound on SERCA inhibition and the induction of ER stress markers.

Table 1: this compound Potency

| Parameter | Value | Cell Line/System | Reference |

| IC50 for SERCA Inhibition | 0.353 nM - 0.448 nM | Human SH-SY5Y neuroblastoma cells | [1] |

| IC50 for Cell Growth Inhibition | 0.0000066 µM | Human LXF-289 cells | [1] |

| IC50 for Gq-mediated Ca2+ signaling | 25 nM | HEK293 cells | [12] |

| EC50 for Cellular Stress Response | 370 nM | HEK293 cells | [12] |

Table 2: Dose-Dependent Effects of this compound on ER Stress Markers

| Concentration | Treatment Duration | ER Stress Marker | Effect | Cell Line | Reference |

| 0.001 µM - 1 µM | 2 and 4 days | Cell Proliferation | Inhibition in a dose- and time-dependent manner | MH7A human rheumatoid arthritis synovial cells | [13] |

| 300 nM | 24 hours | p-PERK, p-eIF2α, nATF6, sXBP1 | Increased expression | C2C12 myotubes | [14] |

| 3 µM | 24 hours | GRP78, CHOP, Caspase-12 | Upregulation of protein expression | Cardiomyocytes | [15] |

| 60 nM | 8 and 24 hours | UPR marker mRNA | Increased mRNA levels | SH-SY5Y cells | [16] |

Table 3: Time-Course of this compound-Induced UPR Activation

| This compound Concentration | Time Point | ER Stress Marker | Observation | Cell Line | Reference |

| 300 nM | 0-24 hours | ATF6 processing, BiP induction | Processing of ATF6 and induction of BiP observed over time | HeLa cells | [11] |

| 0.1 µmol/L | 6, 16, 24, 30 hours | GRP78, XBP1 splicing, CHOP, GRP94, ATF4 mRNA | Time-dependent changes in mRNA abundance | HL-1 cells | [17] |

| 1 µM | 3 and 12 hours | IRE1α, XBP1s, p-eIF2α, ATF6(N) | Time-dependent increase in protein levels | A549 cells | [9] |

| 300 nM | 0-24 hours | sXBP-1, ERDJ4, HERP, CHOP | Time-dependent induction of mRNA and protein | HEK293 cells | [18] |

Experimental Protocols

Western Blot Analysis of ER Stress Markers

This protocol provides a general framework for assessing the protein levels of key ER stress markers such as GRP78/BiP, phospho-PERK, phospho-eIF2α, ATF4, and CHOP.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points. Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[5]

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-phospho-PERK, anti-CHOP) diluted in blocking buffer overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Measurement of Cytosolic Calcium Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following this compound treatment.

Methodology:

-

Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM in a buffered salt solution like HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[19][20]

-

Remove the culture medium, wash the cells, and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[20][21]

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[21][22]

-

-

Calcium Imaging:

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.[19]

-

Establish a baseline fluorescence ratio before adding this compound.

-

Add this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for calibration and conversion of ratio values to absolute calcium concentrations.[21]

Immunofluorescence Staining of GRP78/BiP

This protocol allows for the visualization of the subcellular localization and expression level of the ER chaperone GRP78/BiP.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

-

Fixation: Discard the culture medium and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[23]

-

Permeabilization: Wash the cells with PBS and then permeabilize with a solution containing 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[23][24]

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 1 hour at room temperature.[24]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against GRP78/BiP diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[23]

-

Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Wash the cells and mount the coverslips on microscope slides using an anti-fade mounting medium.[24]

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathways

Caption: this compound-induced UPR signaling cascade.

Experimental Workflow

Caption: General workflow for studying this compound-induced ER stress.

Logical Relationship

Caption: Causal chain from this compound to cell fate determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]

- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prx1 Regulates this compound-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Behavioral and Molecular Effects of this compound-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Palmitate and this compound have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. hellobio.com [hellobio.com]

- 21. moodle2.units.it [moodle2.units.it]

- 22. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. ptglab.com [ptglab.com]

- 25. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

Thapsigargin's Effect on Intracellular Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thapsigargin, a sesquiterpene lactone extracted from the plant Thapsia garganica, is a potent and highly specific non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) family of pumps.[1] By blocking the uptake of cytosolic calcium into the endoplasmic reticulum (ER), this compound profoundly disrupts intracellular calcium homeostasis. This disruption triggers a cascade of cellular events, including the depletion of ER calcium stores, a sustained rise in cytosolic calcium concentration, and the activation of store-operated calcium entry (SOCE).[2][3] The resulting ER stress leads to the induction of the unfolded protein response (UPR) and can ultimately culminate in apoptosis.[3] These precise and potent effects have established this compound as an invaluable tool for investigating intracellular calcium signaling and have spurred interest in its potential therapeutic applications, particularly in oncology.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed protocols for its experimental application.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with SERCA pumps and their downstream cellular effects.

| Compound | Target | Parameter | Value | Cell Line/System |

| This compound | SERCA | IC₅₀ | 0.353 nM | Human SH-SY5Y neuroblastoma cells (carbachol-evoked Ca²⁺ transients with KCl-prestimulation)[4] |

| This compound | SERCA | IC₅₀ | 0.448 nM | Human SH-SY5Y neuroblastoma cells (carbachol-evoked Ca²⁺ transients without KCl-prestimulation)[4] |

| This compound | SERCA1a | IC₅₀ | < 10 nM | Reconstituted SPCA1a system[5] |

| This compound | SERCA Isoforms (1, 2a, 2b, 3) | - | Inhibited with equal potency | COS cells expressing individual isoforms[6] |

| Leu-8ADT | SERCA1a | K_d | ~1-10 nM | Purified SERCA1a[7] |

| βAsp-8ADT | SERCA1a | K_d | ~1-10 nM | Purified SERCA1a[7] |

| This compound | Cell Growth | IC₅₀ | 6.6 pM | Human LXF-289 cells[4] |

| This compound | Cell Growth | IC₅₀ | 9.3 pM | Human NCI-H2342 cells[4] |

| This compound | Cell Growth | IC₅₀ | 9.7 pM | Human SK-MES-1 cells[4] |

Table 1: Inhibitory Concentrations and Binding Affinities of this compound and its Analogs. This table provides a summary of the half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (K_d) of this compound and its analogs against SERCA pumps, as well as their effects on cell growth.

| Parameter | Value | Cell Line | Experimental Condition |

| Basal ER Ca²⁺ Level | 335–407 µM | HEK-293 | - |

| ER Ca²⁺ Leak Rate | 5–6 µM/s | HEK-293 | Basal |

| Peak Cytosolic Ca²⁺ (no external Ca²⁺) | 0.6–1.0 µM | HEK-293 | 1 µM this compound |

| SOCE Rate | 28–30 nM/s | HEK-293 | 1 mM external Ca²⁺ |

| SOCE Rate | 29.25 ± 0.86 nM/s | HEK-293 | Re-addition of 1 mM external Ca²⁺[8] |

| SOCE Rate | 51.42 ± 1.29 nM/s | HEK-293 | Re-addition of 10 mM external Ca²⁺[8] |

| Cytosolic Ca²⁺ Clearance | 10–13 nM/s | HEK-293 | - |

| Apoptosis Rate (1 µM this compound, 24h) | 24.1% | A549 | Hoechst staining[9] |

| Apoptosis Rate (100 nM this compound, 48h) | Significantly increased | PC3 | Flow cytometry[10] |

Table 2: this compound-Induced Changes in Intracellular Calcium Kinetics and Apoptosis. This table presents quantitative data on the kinetics of calcium mobilization and the induction of apoptosis following treatment with this compound in various cell lines.[8][11]

Core Signaling Pathways Affected by this compound

This compound's inhibition of SERCA initiates a well-defined cascade of events that perturb intracellular calcium signaling, leading to ER stress and potentially apoptosis.

Disruption of Calcium Homeostasis and Induction of Store-Operated Calcium Entry (SOCE)

The primary action of this compound is the irreversible inhibition of SERCA pumps located on the ER membrane.[6] This blockage prevents the re-uptake of Ca²⁺ from the cytosol into the ER, leading to a passive leakage of Ca²⁺ from the ER down its steep concentration gradient.[2] The consequence is a twofold effect: a depletion of ER Ca²⁺ stores and a significant elevation of the cytosolic Ca²⁺ concentration.[2]

The depletion of ER Ca²⁺ is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident transmembrane protein. Upon Ca²⁺ unbinding from its EF-hand domain, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, initiating a sustained influx of extracellular Ca²⁺ into the cell.[12] This process is known as store-operated calcium entry (SOCE).[2][8]

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The depletion of ER Ca²⁺ and the subsequent disruption of the ER's oxidative folding environment lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[3] The UPR is mediated by three ER-resident transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis but selectively enhances the translation of ATF4. ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[13]

-

IRE1α Pathway: Activated IRE1α exhibits both kinase and RNase activity. Its RNase activity splices the mRNA of XBP1 (X-box binding protein 1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain (ATF6f), which then acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.

If these adaptive responses fail to restore ER homeostasis, the UPR shifts towards a pro-apoptotic signaling cascade, often involving the upregulation of CHOP and the activation of the JNK signaling pathway.[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound.

Measurement of Cytosolic Ca²⁺ Concentration using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[2]

Materials:

-

Cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4

-

This compound stock solution (in DMSO)

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization. b. Remove the culture medium and wash the cells once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.

-

Imaging: a. Mount the coverslip onto the imaging chamber of a fluorescence microscope. b. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm. c. Add this compound to the desired final concentration and record the changes in fluorescence over time.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.

Assessment of Store-Operated Calcium Entry (SOCE)

The calcium re-addition protocol is a standard method to specifically measure SOCE.[12]

Materials:

-

Fura-2 AM loaded cells (as described above)

-

Ca²⁺-free HBS (HBS with 0.5 mM EGTA instead of 2 mM CaCl₂)

-

HBS with 2 mM CaCl₂

-

This compound stock solution

Procedure:

-

Baseline Measurement: a. Begin imaging Fura-2 loaded cells in Ca²⁺-free HBS to establish a baseline.

-

Store Depletion: a. Add this compound (typically 1-2 µM) to the Ca²⁺-free HBS. This will induce a transient increase in cytosolic Ca²⁺ due to the leak from the ER. b. Continue imaging until the cytosolic Ca²⁺ level returns to or near baseline.

-

Ca²⁺ Re-addition: a. Perfuse the cells with HBS containing 2 mM CaCl₂. b. The subsequent rise in the F340/F380 ratio represents the influx of Ca²⁺ through store-operated channels (SOCE).

-

Data Analysis: a. The magnitude and rate of the Ca²⁺ increase upon re-addition are used to quantify SOCE activity.

Western Blot Analysis of UPR Markers

This protocol details the detection of key UPR proteins by Western blotting to assess the induction of ER stress.[15][16]

Materials:

-

Cultured cells treated with this compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: a. Treat cells with this compound for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: a. Denature protein samples in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. d. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Hoechst Staining for Apoptosis

This protocol uses Hoechst 33342 to visualize nuclear condensation, a hallmark of apoptosis.[9][17]

Materials:

-

Cells cultured on coverslips and treated with this compound

-

Hoechst 33342 stock solution (10 mg/mL in water)

-

PBS

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Staining: a. Prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL) in PBS. b. Remove the culture medium and wash the cells with PBS. c. Add the Hoechst staining solution to cover the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Washing and Imaging: a. Remove the staining solution and wash the cells with PBS. b. Mount the coverslip and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei.

Conclusion

This compound's highly specific and potent inhibition of SERCA pumps makes it an indispensable tool for dissecting the intricate network of intracellular calcium signaling pathways. By inducing a predictable and robust cellular response, from the initial depletion of ER calcium stores and activation of SOCE to the subsequent engagement of the UPR and apoptotic machinery, this compound allows researchers to probe the fundamental mechanisms that govern cellular homeostasis and cell fate decisions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of these critical cellular processes and to explore novel therapeutic strategies targeting calcium signaling and ER stress in disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Structure/activity relationship of this compound inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

The Dance of Death: A Technical Guide to the Structure-Activity Relationship of Thapsigargin Analogs

For Researchers, Scientists, and Drug Development Professionals

Thapsigargin, a sesquiterpene lactone isolated from the Mediterranean plant Thapsia garganica, has emerged as a powerful tool in cell biology and a promising, albeit complex, candidate for anticancer therapies.[1] Its potent and highly specific, non-competitive inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[1][2] This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogs, providing a comprehensive overview of their SERCA inhibitory activity, the experimental protocols used to assess their function, and the intricate signaling pathways they trigger.

The Core Interaction: this compound and the SERCA Pump

This compound and its analogs exert their cytotoxic effects by binding to the SERCA pump, an essential protein responsible for transporting Ca2+ ions from the cytosol into the ER lumen.[1] This inhibition leads to a depletion of ER Ca2+ stores and a rise in cytosolic Ca2+ levels, initiating a cascade of cellular stress responses.[2]

The key structural features of this compound that govern its interaction with the SERCA pump have been extensively studied. A pharmacophoric model suggests that the three acyloxy groups at C-3, C-8, and C-10, the methyl group at C-4, and the lactone ring are crucial for binding to the SERCA pump through hydrophobic interactions.[1] The octanoyloxy group at C-2 has a hydrophobic chain that extends into the cell membrane's lipid phase, contributing to a weaker interaction with the ATPase.[1]

Structure-Activity Relationship: A Quantitative Overview

The development of this compound analogs has primarily focused on modifying the acyl groups at various positions to enhance potency, selectivity, and drug delivery properties. Modifications at the C-8 position have been of particular interest in the design of novel analogs, as long, flexible chains at this position do not significantly reduce SERCA inhibitory potency.[1] This has led to the development of prodrugs where a linker is attached at C-8, which can be cleaved by specific enzymes in the target tissue, releasing the active drug.[3]

The following table summarizes the SERCA inhibitory activity (IC50 values) of this compound and several of its key analogs.

| Compound | Modification | SERCA Isoform | IC50 (nM) | Reference |

| This compound | - | SERCA1a | < 10 | [3] |

| O-8-debutanoylthis compound (DBTG) | Butanoyl group at C-8 removed | SERCA1a | > 1000 | [3] |

| Leu-8ADT | 12-(L-leucinoylamino)dodecanoyl at C-8 | Not Specified | Equipotent to this compound | [1] |

| βAsp-8ADT | 12-(β-aspartoyl-amino)dodecanoyl at C-8 | Not Specified | Less active than this compound | [1] |

| 12-(l-alaninoylamino)dodecanoyl analog | 12-(l-alaninoylamino)dodecanoyl at C-8 | Not Specified | Almost as active as this compound | [1] |

| 12-(l-phenylalaninoylamino)dodecanoyl analog | 12-(l-phenylalaninoylamino)dodecanoyl at C-8 | Not Specified | Almost as active as this compound | [1] |

| EpoTg | Epoxide modification | SERCA1a | Residual activity of 10 ± 1% at 0.2–2 μM | [4] |

| Boc-8ADT | Boc-protected amino acid at C-8 | SERCA1a | Very slow interaction with SERCA | [4] |

Experimental Protocols

SERCA Inhibition Assays

3.1.1. SERCA ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[5]

-

Materials:

-

Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

-

Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.

-

Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.

-

SERCA-containing microsomes.

-

This compound or analog solution (in DMSO).

-

Microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, enzyme mix, and substrate mix in a 96-well plate.

-

Add the SERCA-containing microsomes to the reaction mixture.

-

Add varying concentrations of this compound or its analogs to the wells. Include a DMSO control.

-

Initiate the reaction by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C.[5]

-

The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.[5]

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

-

3.1.2. 45Ca2+ Uptake Assay

This assay directly measures the transport of radioactive 45Ca2+ into SERCA-containing microsomes.[5]

-

Materials:

-

Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate.

-

45CaCl2 solution.

-

SERCA-containing microsomes.

-

This compound or analog solution (in DMSO).

-

Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate SERCA-containing microsomes with varying concentrations of this compound or its analogs in uptake buffer at 37°C.[5]

-

Initiate the uptake reaction by adding the 45CaCl2 solution.[5]

-

At specific time points, take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.[5]

-

Rapidly filter the quenched samples through glass fiber filters and wash the filters with ice-cold wash buffer to remove external 45Ca2+.[5]

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

-

The amount of radioactivity on the filters corresponds to the amount of 45Ca2+ transported into the microsomes.[5]

-

Calculate the rate of 45Ca2+ uptake for each inhibitor concentration and determine the IC50 value.[5]

-

Cell Viability and Apoptosis Assays

3.2.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with five-fold serial dilutions of this compound (e.g., 50–0.00064 μM) or a vehicle control (e.g., 0.05% DMSO) and incubate for a specified period (e.g., 96 hours).[6]

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

-

3.2.2. Cell Counting Kit-8 (CCK-8) Assay

This assay is similar to the MTT assay but uses a more sensitive and water-soluble tetrazolium salt.

-

Procedure:

-

Seed cells (e.g., SW-13 and NCI-H295R) in 96-well plates.[7]

-

After incubation with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 8, and 16 µM) for 48 hours, add 10 µL of CCK-8 solution to each well containing 100 µL of DMEM.[7]

-

Incubate the plates in the dark for 1 hour at 37°C.[7]

-

Measure the optical density (OD) value at 450 nm using a microplate reader.[7]

-

3.2.3. Hoechst Staining for Apoptosis

This method uses a fluorescent dye that binds to DNA to visualize nuclear morphology changes characteristic of apoptosis.

-

Procedure:

-

Treat cells (e.g., A549 cells) with this compound (e.g., 1 nM, 100 nM, and 1 μM) for different time points (e.g., 6 and 24 hours).[8]

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with Hoechst 33342 or 33258 solution.

-

Wash the cells to remove excess stain.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[8]

-

3.2.4. Flow Cytometry for Apoptosis

This technique allows for the quantitative analysis of apoptotic cells using fluorescent probes.

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.

-

Caspase Activity Assay: Fluorescently labeled inhibitors of caspases (e.g., caspase-3/7) can be used to detect the activation of these key executioner enzymes of apoptosis.

-

General Procedure:

-